molecular formula C25H28N3NaO7S B606315 BOP sodium salt

BOP sodium salt

Cat. No.: B606315
M. Wt: 537.6 g/mol
InChI Key: PNMINTLPFWMZKM-VROPFNGYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, commonly referred to as BOP (sodium), is a reagent widely used in organic chemistry, particularly in peptide synthesis. It is known for its efficiency in forming amide bonds from carboxylic acids and amines, making it a valuable tool in the synthesis of peptides .

Preparation Methods

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate can be synthesized from 1-hydroxybenzotriazole and a chlorophosphonium reagent under basic conditions . The reaction typically involves the following steps:

    Reacting 1-hydroxybenzotriazole with a chlorophosphonium reagent: This step is carried out under basic conditions to form the desired product.

    Purification: The crude product is purified to obtain the final reagent in a pure form.

Industrial production methods for Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate involves the activation of carboxylic acids to form reactive intermediates that can readily react with amines to form amide bonds. The molecular targets and pathways involved include the formation of reactive intermediates that facilitate the formation of amide bonds .

Properties

IUPAC Name

sodium;(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7S.Na/c29-23(22-9-6-16-28(22)36(33,34)20-7-2-1-3-8-20)26-21(24(30)31)17-18-10-12-19(13-11-18)35-25(32)27-14-4-5-15-27;/h1-3,7-8,10-13,21-22H,4-6,9,14-17H2,(H,26,29)(H,30,31);/q;+1/p-1/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMINTLPFWMZKM-VROPFNGYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)[O-])NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)[O-])NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N3NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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